molecular formula C4H8O2 B170169 3-Methyloxetan-3-ol CAS No. 162816-08-2

3-Methyloxetan-3-ol

Cat. No.: B170169
CAS No.: 162816-08-2
M. Wt: 88.11 g/mol
InChI Key: DHDPUVPGALXWOL-UHFFFAOYSA-N
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Description

3-Methyloxetan-3-ol: is an organic compound with the molecular formula C5H10O2 . It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. . It is a clear, colorless liquid with a molecular weight of 102.13 g/mol .

Chemical Reactions Analysis

Types of Reactions: 3-Methyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Conditions typically involve to facilitate the reaction.

Major Products:

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields alcohols or other reduced compounds.

    Substitution: Results in the formation of new substituted derivatives.

Scientific Research Applications

3-Methyloxetan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyloxetan-3-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. It can also participate in ring-opening reactions , where the oxetane ring is cleaved to form linear or branched products .

Comparison with Similar Compounds

  • 3-Ethyl-3-oxetanemethanol
  • Oxetane-3-methanol
  • 3,3-Oxetanedimethanol
  • 3-Hydroxyoxetane
  • 3,3-Dimethyloxetane

Comparison: 3-Methyloxetan-3-ol is unique due to its specific methyl group substitution at the 3-position of the oxetane ring. This structural feature imparts distinct chemical properties and reactivity compared to other oxetane derivatives . For example, 3-Ethyl-3-oxetanemethanol has an ethyl group instead of a methyl group, leading to different steric and electronic effects .

Properties

IUPAC Name

3-methyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPUVPGALXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628913
Record name 3-Methyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162816-08-2
Record name 3-Methyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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